![molecular formula C16H17Br2N3 B14647515 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline CAS No. 51440-67-6](/img/structure/B14647515.png)
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking a 2,4-dibromophenyl group to an N,N-diethylaniline moiety. Azo compounds are known for their vivid colors and are widely used in dyeing and printing textiles, as well as in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dibromoaniline using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds like this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Cleavage products such as nitro compounds or carboxylic acids.
Reduction: Corresponding aromatic amines.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular pathways involved include enzyme inhibition, DNA intercalation, and disruption of cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 1,3-Bis(biphenyl-4-yl)triazene
- 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
Uniqueness
4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline is unique due to the presence of two bromine atoms on the phenyl ring, which enhances its reactivity and allows for further functionalization.
Propiedades
Número CAS |
51440-67-6 |
|---|---|
Fórmula molecular |
C16H17Br2N3 |
Peso molecular |
411.13 g/mol |
Nombre IUPAC |
4-[(2,4-dibromophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Br2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3 |
Clave InChI |
QYDXYCHHBVGXIX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)
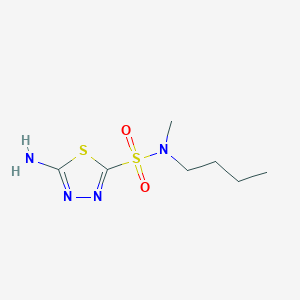
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
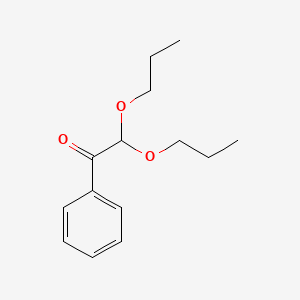
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)


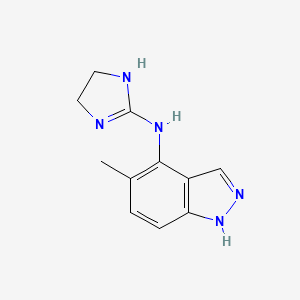
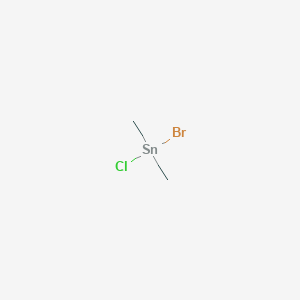
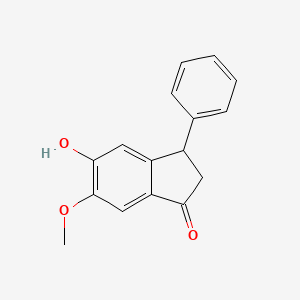
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)

